molecular formula C21H26ClN3OS B2508057 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 450340-16-6

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B2508057
CAS No.: 450340-16-6
M. Wt: 403.97
InChI Key: YCVCWGDFLVRLKV-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a cyclopentane carboxamide moiety. The tert-butyl group at the pyrazole’s 2-position and the 4-chlorophenyl substituent on the cyclopentane ring are critical structural elements influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c1-20(2,3)25-18(16-12-27-13-17(16)24-25)23-19(26)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVCWGDFLVRLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide, a thienopyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its biological significance.
  • tert-butyl substituent : Enhances lipophilicity and may influence bioactivity.
  • Cyclopentanecarboxamide moiety : Contributes to the compound's pharmacological profile.

The molecular formula is C22H22ClN3OSC_{22}H_{22}ClN_3OS with a molecular weight of approximately 420.8 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including:

  • Candida albicans
  • Escherichia coli

These effects are attributed to the compound's ability to disrupt cellular processes in these pathogens, potentially through interaction with specific enzymes involved in cell proliferation and survival .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Key findings include:

  • Inhibition of Cell Proliferation : The compound has demonstrated growth inhibitory effects on several cancer cell lines, including MCF-7 and A549. For instance, IC50 values reported for related pyrazole compounds range from 0.01 µM to 49.85 µM .
  • Mechanism of Action : The compound may modulate MAP kinase signaling pathways by interacting with serine/threonine kinases. This interaction can lead to decreased cytokine production in macrophages and reduced inflammation, which is beneficial in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways.
  • Cytokine Modulation : Reduces the production of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesMechanism
AntimicrobialCandida albicansNot specifiedEnzyme inhibition
Escherichia coliNot specifiedEnzyme inhibition
AnticancerMCF-70.01 µMCell cycle arrest
A54949.85 µMApoptosis induction

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure R1 (Pyrazole Substituent) R2 (Carboxamide Substituent) Key Functional Groups
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide Thieno[3,4-c]pyrazole tert-butyl 1-(4-chlorophenyl)cyclopentane Chlorophenyl, cyclopentane carboxamide
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazole 2-methylphenyl 3-(trifluoromethyl)benzene Trifluoromethyl, benzamide
6-[[4-(3,4-dichlorophenyl)-3-ethoxycarbonyl-thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid Thiophene 3,4-dichlorophenyl Cyclohexene carboxylic acid Dichlorophenyl, ethoxycarbonyl
5-chloranyl-2-methoxy-N-[5-[2-[(3-methylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole 3-methylphenyl Methoxybenzamide Sulfanyl, thiadiazole

Structural and Electronic Comparisons

  • The 2-methylphenyl substituent in the benzamide analog may improve π-π stacking interactions with aromatic residues in biological targets, while the tert-butyl group could favor hydrophobic binding pockets.
  • Carboxamide Substituents: The cyclopentane carboxamide in the target compound provides conformational rigidity, which may optimize target binding compared to the flexible cyclohexene carboxylic acid derivative .
  • Chlorophenyl vs. Dichlorophenyl/Trifluoromethyl :

    • The 4-chlorophenyl group offers moderate electron-withdrawing effects and lipophilicity, whereas the 3,4-dichlorophenyl (in the thiophene analog) increases steric hindrance and hydrophobicity. The trifluoromethyl group in the benzamide analog provides enhanced electronegativity and metabolic resistance .

Computational Insights

Software like Multiwfn can elucidate electronic properties:

  • Electrostatic Potential (ESP) Maps: The tert-butyl group likely creates a localized hydrophobic region, while the chlorophenyl moiety contributes to an electron-deficient aromatic system.
  • Bond Order Analysis: The thienopyrazole core’s conjugated system may exhibit delocalized electron density, contrasting with the non-conjugated cyclohexene in the carboxylic acid analog .

Pharmacological Implications

  • Target Selectivity : The cyclopentane carboxamide’s rigidity may favor selectivity for enzymes with deep binding pockets (e.g., cyclin-dependent kinases), whereas the trifluoromethylbenzamide analog could target flat, aromatic-rich regions (e.g., ATP-binding sites).
  • Solubility and Bioavailability : The tert-butyl group may reduce solubility compared to analogs with polar substituents (e.g., ethoxycarbonyl or carboxylic acid groups) .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary subunits:

  • Thieno[3,4-c]pyrazole amine : A bicyclic system integrating thiophene and pyrazole rings.
  • 1-(4-Chlorophenyl)cyclopentanecarboxamide : A cyclopentane scaffold substituted with a 4-chlorophenyl group and carboxamide functionality.

Retrosynthetically, the compound is derived from coupling the thieno[3,4-c]pyrazol-3-amine with 1-(4-chlorophenyl)cyclopentanecarboxylic acid. Each subunit requires specialized synthetic approaches.

Synthesis of 2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine

Jacobson Reaction-Based Cyclization

The Jacobson reaction, a classical method for pyrazole synthesis, enables the construction of the thieno[3,4-c]pyrazole core. Starting from 3-amino-4-methylthiophene-2-carboxylate , the sequence involves:

  • N-Acetylation : Treatment with acetic anhydride yields the N-acetyl derivative.
  • Nitrosation : Reaction with sodium nitrite under acidic conditions generates a diazonium intermediate.
  • Cyclization : Intramolecular attack of the diazonium group onto the thiophene ring forms the pyrazole ring.

Optimization Notes :

  • Substituent introduction: The tert-butyl group is introduced via alkylation of the pyrazole nitrogen using tert-butyl bromide in the presence of a base (e.g., potassium carbonate).
  • Yield: 58–65% after purification by flash chromatography.

Palladium-Catalyzed Cross-Coupling

An alternative route employs palladium-mediated cyclization, leveraging 3-bromothiophene-2-carbaldehyde and benzophenone hydrazone :

  • Hydrazone Formation : Condensation of the aldehyde with hydrazine forms the hydrazone intermediate.
  • Cyclization : Pd(OAc)₂ and Cs₂CO₃ catalyze intramolecular C–N bond formation to yield the thieno[3,4-c]pyrazole scaffold.
  • tert-Butyl Introduction : Post-cyclization alkylation with tert-butyl iodide completes the subunit.

Advantages : Higher regioselectivity (72% yield) and scalability for gram-scale production.

Synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Friedel-Crafts Alkylation

  • Cyclopentane Formation : Cyclopentanol is treated with 4-chlorobenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst) to install the 4-chlorophenyl group.
  • Oxidation : The resulting alcohol is oxidized to the carboxylic acid using KMnO₄ in acidic medium.

Yield : 45–50% after recrystallization.

Carboxylation via Carbon Dioxide Insertion

A modern approach utilizes transition metal catalysis:

  • Cyclopentane Metallation : Reaction of cyclopentane with n-BuLi generates a cyclopentyl lithium intermediate.
  • CO₂ Insertion : Quenching with CO₂ forms the carboxylic acid directly.
  • Chlorophenyl Functionalization : Suzuki-Miyaura coupling with 4-chlorophenylboronic acid completes the substitution.

Yield : 68% with improved atom economy.

Amide Bond Formation: Coupling Strategies

Classical Coupling Reagents

The amine and carboxylic acid are coupled using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane:

  • Reaction Time : 12–16 hours at room temperature.
  • Yield : 75–80% after silica gel chromatography.

Uranium-Based Activators

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers superior efficiency:

  • Conditions : DMF solvent, DIEA base, 2-hour reaction time.
  • Yield : 88–92% with minimal racemization.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Thieno[3,4-c]pyrazole Synthesis Methods
Method Yield (%) Purity (%) Scalability
Jacobson Reaction 58–65 95 Moderate
Palladium Catalysis 72 98 High
Table 2: Carboxylic Acid Synthesis Comparison
Method Yield (%) Reaction Time (h)
Friedel-Crafts 45–50 24
CO₂ Insertion 68 6
Table 3: Amide Coupling Efficiency
Reagent Yield (%) Byproducts
DCC/HOBt 75–80 DCU
HATU 88–92 None detectable

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred for the palladium-catalyzed cyclization and HATU-mediated coupling steps due to:

  • Enhanced heat/mass transfer.
  • Reduced reaction times (cyclization: 2 hours vs. 24 hours batch).
  • 15% higher overall yield compared to batch processes.

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl group impedes coupling efficiency. Mitigated by using excess HATU (1.5 equiv) and elevated temperatures (40°C).
  • Regioselectivity in Cyclization : Pd(OAc)₂ with bulky ligands (e.g., XPhos) ensures >95% regioselectivity for the 3,4-c isomer.
  • Purification : Final compound purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.

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